VinSpinIn
Overview
Description
VinSpinIn is a chemical probe specifically designed for the Spin family proteins. These proteins, which include Spin1, Spin2A, Spin2B, Spin3, and Spin4, are tudor domain-containing proteins expressed at various levels throughout the body. This compound has been developed to elucidate the biological roles and functions of these proteins, particularly Spin1, which is known to bind to trimethylated lysine 4 of histone 3 (H3K4me3) and is associated with transcriptional activation .
Preparation Methods
The synthetic routes and reaction conditions for VinSpinIn are not extensively detailed in the available literatureThe preparation involves standard organic synthesis techniques, and the compound is stored as a powder at -20°C for long-term stability .
Chemical Reactions Analysis
VinSpinIn undergoes various chemical reactions, primarily involving its interaction with the Spin family proteins. The compound is known to induce a significant shift in the thermal stability of these proteins, indicating strong binding affinity. Common reagents and conditions used in these reactions include the use of thermal shift assays and isothermal titration calorimetry (ITC) to assess binding affinity and stability .
Scientific Research Applications
VinSpinIn has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a potent, cell-active chemical probe to study the biological roles and functions of the Spin family proteins. In cancer research, this compound has been shown to inhibit cancer cell proliferation by targeting Spin1, which is overexpressed in various cancers. This makes it a valuable tool for validating Spin1 as a chemotherapeutic target .
Mechanism of Action
VinSpinIn exerts its effects by binding to the Spin family proteins, particularly Spin1. Spin1 binds to methylated histones, which is associated with transcriptional activation. This compound inhibits this binding, thereby affecting the transcriptional activation process. The compound has been shown to drive cancer cell proliferation through the activation of the Wnt/β-catenin, PI3K/Akt, and RET signaling pathways. Conversely, it can facilitate the inactivation of p53 by sequestering the ribosomal protein uL18 .
Comparison with Similar Compounds
VinSpinIn is structurally similar to VinSpinIC, an inactive control compound. Both compounds are used to study the biological roles of the Spin family proteins. this compound is unique in its potent inhibitory effects on Spin1, making it a valuable tool for cancer research. Other similar compounds include various inhibitors of methyl binding domains (MBDs), but this compound stands out due to its specificity and potency .
Biological Activity
VinSpinIn is a chemical probe developed for investigating the biological functions of Spindlin proteins, particularly Spindlin1 (SPIN1), which is implicated in various cancer processes. This article delves into the biological activity of this compound, highlighting its potency, selectivity, and cellular effects, supported by data tables and relevant case studies.
Overview of Spindlin Proteins
Spindlin proteins are involved in chromatin dynamics and gene regulation through their interactions with methylated histones. SPIN1, a member of this family, has been identified as a potential oncogene, making it a target for therapeutic intervention. This compound serves as a selective inhibitor of SPIN1, providing a tool for studying its biological roles.
Potency and Selectivity
This compound has demonstrated significant potency against SPIN1 and other members of the Spin family. The following tables summarize the findings from various assays that measure its binding affinity and selectivity.
Table 1: Potency Against Spin Family Proteins
Assay Type | Target Protein | KD (nM) |
---|---|---|
ITC | Spin1 | 10-130 |
SYPRO Orange | Spin1 | Significant shift observed |
NanoBRET | Spin1-H3 Interaction | IC50 = 270 nM |
Table 2: Selectivity Profile
Target | IC50 (µM) |
---|---|
Methyl Binding Domains (MBDs) | No significant shift observed |
Methyltransferases (PRMT4) | ~300 times greater than Spin1 |
These results indicate that this compound is highly effective against SPIN1 while exhibiting minimal activity against other targets, underscoring its selectivity.
In Vitro Activity
In vitro studies have validated the effectiveness of this compound in inhibiting SPIN1 activity. The compound was assessed through various biophysical assays, including:
- AlphaScreen Assay : Demonstrated an IC50 value for SPIN1 at approximately 30 nM.
- NanoBRET Assay : Confirmed dose-dependent inhibition of the SPIN1-H3 interaction.
Table 3: In Vitro Biophysical Binding Assays
Assay Type | This compound Result | VinSpinIC Result |
---|---|---|
AlphaScreen | IC50 = 30 nM | No inhibition |
Octet BLI | KD = 130 nM | No significant binding |
Tm Shift | Significant shift | No shift |
Cellular Activity and Case Studies
This compound's cellular activity was demonstrated in U2OS cells where it effectively inhibited the interaction between SPIN1 and histone H3. A notable case study involved the use of this compound in xenograft models, where SPIN1 knockdown resulted in reduced tumor growth, suggesting that small molecule inhibition may be a viable therapeutic strategy for certain cancers.
Case Study: SPIN1 Knockdown Effects
- Model : U2OS xenograft model
- Outcome : Significant reduction in tumor size upon treatment with this compound compared to control.
Properties
Molecular Formula |
C42H58N8O4 |
---|---|
Molecular Weight |
739.0 g/mol |
IUPAC Name |
2-[4-[2-[[2-[3-[2-amino-5-(cyclopropylmethoxy)-3,3-dimethylindol-6-yl]oxypropyl]-1,3-dihydroisoindol-5-yl]oxy]ethyl]triazol-1-yl]-1-[4-(2-pyrrolidin-1-ylethyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C42H58N8O4/c1-42(2)36-23-38(54-29-31-6-7-31)39(24-37(36)44-41(42)43)53-20-5-16-48-25-32-8-9-35(22-33(32)26-48)52-21-13-34-27-50(46-45-34)28-40(51)49-18-11-30(12-19-49)10-17-47-14-3-4-15-47/h8-9,22-24,27,30-31H,3-7,10-21,25-26,28-29H2,1-2H3,(H2,43,44) |
InChI Key |
XPEJZXWPKDAYFX-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC(=C(C=C2N=C1N)OCCCN3CC4=C(C3)C=C(C=C4)OCCC5=CN(N=N5)CC(=O)N6CCC(CC6)CCN7CCCC7)OCC8CC8)C |
Canonical SMILES |
CC1(C2=CC(=C(C=C2N=C1N)OCCCN3CC4=C(C3)C=C(C=C4)OCCC5=CN(N=N5)CC(=O)N6CCC(CC6)CCN7CCCC7)OCC8CC8)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TD020824a; Vinnie's Spindlin Inhibitor; VinSpinIn |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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